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molecular formula C12H12O3S B8411978 Ethyl 4-hydroxy-3-methylbenzo[b]thiophene-6-carboxylate

Ethyl 4-hydroxy-3-methylbenzo[b]thiophene-6-carboxylate

Cat. No. B8411978
M. Wt: 236.29 g/mol
InChI Key: MNNCFXSWKXSOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842713B2

Procedure details

Ethyl 4-(acetyloxy)-3-methyl-1-benzothiophene-6-carboxylate was dissolved in absolute ethanol (500 mL). Potassium carbonate (35 g, 0.25 mol) was added. The reaction mixture was stirred for 3 h at 60° C. and diluted with 200 mL of dichloromethane. The suspension was filtered. The precipitate was washed by 100 mL of dichloromethane. The combined solutions were washed by 200 mL of a 10% aqueous solution of citric acid and evaporated in vacuum to dryness. The obtained crude product was chromatographed on a layer of silica gel (150×100 mm) with hexane/ethyl acetate mixture (2:1) to give the desired product 19.5 g (82 mmol, 60%) as a cream solid. 1H NMR (DMSO-D6): δ ppm 1.35 (t, 3H), 2.60 (s, 3H), 4.20 (qt, 2H), 7.29 (m, 1H), 7.35 (s, 1H), 7.95 (s, 1H); MS (APCI, pos): 237.1.
Name
Ethyl 4-(acetyloxy)-3-methyl-1-benzothiophene-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:10]2[C:11]([CH3:14])=[CH:12][S:13][C:9]=2[CH:8]=[C:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:6]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>C(O)C.ClCCl>[OH:4][C:5]1[C:10]2[C:11]([CH3:14])=[CH:12][S:13][C:9]=2[CH:8]=[C:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Ethyl 4-(acetyloxy)-3-methyl-1-benzothiophene-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC2=C1C(=CS2)C)C(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
The precipitate was washed by 100 mL of dichloromethane
WASH
Type
WASH
Details
The combined solutions were washed by 200 mL of a 10% aqueous solution of citric acid
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum to dryness
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was chromatographed on a layer of silica gel (150×100 mm) with hexane/ethyl acetate mixture (2:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC(=CC2=C1C(=CS2)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 82 mmol
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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